2-(Aminomethyl)-1-ethylpyrrolidine 2-(Aminomethyl)-1-ethylpyrrolidine As a reagent in the synthesis of S-Desethyl S-Methyl Amisulpride
Brand Name: Vulcanchem
CAS No.: 26116-12-1
VCID: VC21332299
InChI: InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3
SMILES: CCN1CCCC1CN
Molecular Formula: C7H16N2
Molecular Weight: 128.22 g/mol

2-(Aminomethyl)-1-ethylpyrrolidine

CAS No.: 26116-12-1

VCID: VC21332299

Molecular Formula: C7H16N2

Molecular Weight: 128.22 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-(Aminomethyl)-1-ethylpyrrolidine - 26116-12-1

Description

2-(Aminomethyl)-1-ethylpyrrolidine is an organic compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an aminomethyl group attached to the second carbon of the pyrrolidine ring and an ethyl group attached to the first carbon. Its molecular formula is C7H16N2, and it is known for its versatility as an intermediate in various chemical syntheses, particularly in pharmaceuticals and materials science.

Biological Activity

2-(Aminomethyl)-1-ethylpyrrolidine exhibits diverse biological activities due to its ability to interact with various molecular targets. Its derivatives have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. Additionally, it exhibits selectivity for certain receptors, including dopamine D2 receptors, which is vital for developing antipsychotic medications.

Enzyme Inhibition

  • Acetylcholinesterase Inhibition: Derivatives of this compound have been shown to inhibit AChE, affecting neurotransmitter regulation.

  • Receptor Binding: Selectivity for dopamine D2 receptors makes it useful for antipsychotic drug development.

Applications in Drug Development

  • Antipsychotics: Potential for developing antipsychotic medications due to its interaction with dopamine receptors.

  • Antimalarials: Compounds containing the N-ethylpyrrolidine moiety have been synthesized for antimalarial activity.

Synthesis and Resolution

The synthesis of optically active 2-(Aminomethyl)-1-ethylpyrrolidine involves resolving the racemic mixture into its enantiomers. A process using microbial lipases has been developed for the enantiomeric resolution of 1-substituted 2-(aminomethyl)pyrrolidines, providing the desired enantiomer with high enantioselectivity (>95%) .

MethodDescription
Enzymatic ResolutionUse of microbial lipases to resolve racemic mixtures into enantiomers.
Chemical SynthesisMulti-step reactions starting from proline, involving expensive and hazardous reagents.

Research Findings and Applications

Research on 2-(Aminomethyl)-1-ethylpyrrolidine highlights its potential in various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs like Levosulpiride and Sultopride .

  • Materials Science: Versatile intermediate in chemical syntheses.

  • Analytical Chemistry: Development of HPLC methods for analyzing derivatives, useful in drug formulation and quality control .

CAS No. 26116-12-1
Product Name 2-(Aminomethyl)-1-ethylpyrrolidine
Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
IUPAC Name (1-ethylpyrrolidin-2-yl)methanamine
Standard InChI InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3
Standard InChIKey UNRBEYYLYRXYCG-UHFFFAOYSA-N
SMILES CCN1CCCC1CN
Canonical SMILES CCN1CCCC1CN
Appearance Clear Colorless Oil
Purity > 95%
Quantity Milligrams-Grams
Synonyms 2-A-1-EP
2-aminomethyl-1-ethylpyrrolidine
PubChem Compound 117295
Last Modified Aug 15 2023

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